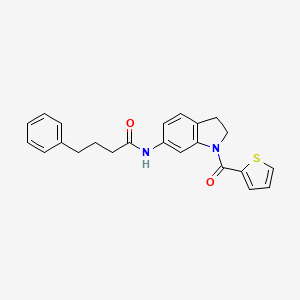

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide

Description

Properties

IUPAC Name |

4-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-22(10-4-8-17-6-2-1-3-7-17)24-19-12-11-18-13-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBWJBZIEMRPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the butanamide moiety. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amides to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer, inflammation, or microbial infections.

Material Science: The presence of thiophene and indole moieties makes it a candidate for organic electronic materials, such as organic semiconductors or light-emitting diodes.

Biological Studies: The compound can be used in studies investigating the biological activities of indole and thiophene derivatives, including their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and thiophene groups can interact with various enzymes, receptors, or nucleic acids. The indole moiety is known to bind to serotonin receptors, while thiophene derivatives can interact with enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Relevance of

The compound discussed in , 3-chloro-N-phenyl-phthalimide (Fig. 1), is a phthalimide derivative used in polymer synthesis. While phthalimides share a heterocyclic core (isoindole-1,3-dione), the target compound ("4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide") contains distinct structural features:

- A thiophene-2-carbonyl substituent.

- An indolin-6-yl moiety.

- A 4-phenylbutanamide side chain.

These structural differences make direct comparisons between the two compounds scientifically inappropriate.

Irrelevance of

focuses on the SHELX software suite for crystallography, which is unrelated to the chemical comparison requested.

Key Limitations

No Direct Data on the Target Compound: Neither evidence mentions "4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide" or its analogs.

Structural Mismatch : The phthalimide in lacks the thiophene, indole, and butanamide groups critical to the target compound’s structure.

Biological Activity

4-Phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide, with the CAS number 1021220-64-3, is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, featuring a thiophene ring and an indole moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 390.5 g/mol |

| Structure | Structure |

The biological activity of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide is primarily attributed to its interaction with specific molecular targets. The compound is believed to exhibit its effects through:

- Enzyme Inhibition : It may bind to the active sites of various enzymes, preventing substrate binding and subsequent reactions.

- Receptor Modulation : The indole moiety can interact with multiple receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives containing thiophene and indole structures possess anticancer properties. For instance, compounds similar to 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Studies have highlighted the role of thiophene derivatives in inhibiting bacterial growth and fungal infections .

- Anti-inflammatory Effects : Indole derivatives are often linked to anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of compounds related to 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide:

Study 1: Anticancer Efficacy

A study published in ResearchGate evaluated the anticancer properties of thiophene derivatives, including those similar to our compound. The results indicated that these compounds significantly inhibited the proliferation of cancer cells in vitro, with IC50 values in the micromolar range .

Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial activity of various thiophene-based compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable antibacterial effects, suggesting that modifications to the thiophene structure could enhance potency .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide?

The synthesis typically involves multi-step pathways, including amide bond formation and heterocyclic coupling. Key parameters include:

- Temperature : 60–80°C for nucleophilic acyl substitution (thiophene-2-carbonyl attachment) .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during indole functionalization .

- Catalysts : Use of coupling agents like HATU or EDCI for amidation, with yields >75% achievable under inert atmospheres .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the indolin-6-yl and thiophene-2-carbonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass) .

- HPLC-PDA : Assesses purity (>98% required for biological assays) .

- X-ray Crystallography : Resolves conformational ambiguities in the indolin-6-yl moiety .

Q. How can researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide derivatives show anti-inflammatory activity) .

- In Vitro Assays :

- Enzyme inhibition (IC determination via fluorescence polarization).

- Cell viability (MTT assay in cancer lines like HeLa or MCF-7) .

- Positive Controls : Compare with known inhibitors (e.g., indomethacin for COX-2 inhibition) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding poses with targets like EGFR or PI3K .

- QSAR Models : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC values to prioritize derivatives .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Metabolic Stability : Test hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation) .

- Solubility Optimization : Introduce PEGylated groups or salt forms (e.g., hydrochloride) to enhance bioavailability .

- Pharmacokinetic Profiling : Measure , , and AUC in rodent models to identify absorption barriers .

Q. How can structure-activity relationship (SAR) studies improve selectivity for this compound?

- Substituent Scanning : Replace the phenyl group with halogenated or heteroaromatic rings (e.g., pyridine) to modulate target affinity .

- Bioisosteric Replacement : Substitute the butanamide chain with sulfonamide or urea linkers to reduce off-target effects .

- Proteome-Wide Screening : Use thermal shift assays to identify unintended protein interactions .

Q. What experimental protocols validate the compound’s metabolic pathways?

- LC-MS/MS Metabolite Identification : Incubate with liver microsomes and track phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Radiolabeled Tracing : Synthesize C-labeled analogs to quantify excretory routes (urine vs. feces) .

- CYP Inhibition Assays : Test isoform-specific inhibition (e.g., CYP2D6 vs. CYP3A4) to predict drug-drug interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .

- Compound Integrity : Verify purity via HPLC and stability under assay conditions (e.g., DMSO stock degradation) .

- Cell Line Authentication : Use STR profiling to confirm genetic consistency in cellular models .

Q. Why might computational predictions fail to match experimental binding affinities?

- Conformational Flexibility : The indolin-6-yl group may adopt multiple rotameric states not modeled in docking .

- Solvent Effects : Implicit solvent models (e.g., PBS in simulations) may inadequately represent intracellular environments .

- Post-Translational Modifications : Targets like phosphorylated kinases are often excluded from in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.